molecular formula C22H46O4S B14203572 1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol] CAS No. 874143-92-7

1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]

Cat. No.: B14203572
CAS No.: 874143-92-7
M. Wt: 406.7 g/mol
InChI Key: LKNQKYFJYYCSIZ-UHFFFAOYSA-N
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Description

1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] is an organic compound characterized by the presence of a sulfur atom bridging two 3-(octyloxy)propan-2-ol groups. This compound is notable for its unique structure, which combines the properties of alcohols and ethers, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] typically involves the reaction of 3-(octyloxy)propan-2-ol with a sulfur-containing reagent. One common method is the nucleophilic substitution reaction where 3-(octyloxy)propan-2-ol reacts with a sulfur dichloride compound under basic conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieve efficient production. The scalability of the synthesis process is also a key consideration in industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Acid chlorides or alkyl halides are used in the presence of a base like pyridine to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Esters and ethers.

Scientific Research Applications

1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] involves its interaction with biological molecules through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1,1’-thiobis[3-(octyloxy)-: This compound has a similar structure but differs in the position of the sulfur atom.

    (1E,1’E)-3,3’-Sulfanediylbis[1-(octyloxy)-1-propen-1-ol]: Another similar compound with a different arrangement of the hydroxyl and ether groups.

Uniqueness

1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

874143-92-7

Molecular Formula

C22H46O4S

Molecular Weight

406.7 g/mol

IUPAC Name

1-(2-hydroxy-3-octoxypropyl)sulfanyl-3-octoxypropan-2-ol

InChI

InChI=1S/C22H46O4S/c1-3-5-7-9-11-13-15-25-17-21(23)19-27-20-22(24)18-26-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3

InChI Key

LKNQKYFJYYCSIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(CSCC(COCCCCCCCC)O)O

Origin of Product

United States

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